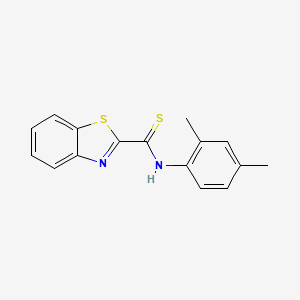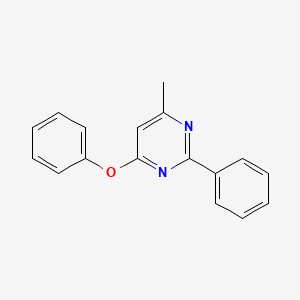
benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime is a chemical compound that has been extensively studied in scientific research. This compound has various applications in the field of biochemistry and physiology. In
Wirkmechanismus
The mechanism of action of benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime involves the inhibition of NQO1. This enzyme is involved in the detoxification of quinones and other electrophiles by catalyzing the reduction of these compounds to their corresponding hydroquinones. Benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime binds to the active site of NQO1, preventing the reduction of quinones and other electrophiles. This leads to the accumulation of these compounds, which can cause oxidative stress and cell death.
Biochemical and Physiological Effects:
Benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS). It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. Additionally, benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime has been shown to increase the sensitivity of cancer cells to chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime in lab experiments is its ability to selectively inhibit NQO1. This allows researchers to study the role of this enzyme in various biological processes. However, one limitation of using benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime is its potential toxicity. This compound can cause oxidative stress and cell death, which can affect the viability of cells in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime. One direction is the development of new inhibitors of NQO1 that are more potent and selective than benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime. Another direction is the study of the role of NQO1 in various biological processes, such as oxidative stress and apoptosis. Additionally, the antitumor activity of benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime could be further explored in animal models of cancer to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime involves the reaction of 2-bromobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base. The resulting product is then treated with benzoquinone to obtain benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime.
Wissenschaftliche Forschungsanwendungen
Benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime has various applications in scientific research. It has been used as a reagent for the detection of thiols and disulfides in proteins. It has also been used as an inhibitor of the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1), which is involved in the detoxification of quinones and other electrophiles. Additionally, benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime has been shown to have antitumor activity in several cancer cell lines.
Eigenschaften
IUPAC Name |
(4-nitrosoanilino) 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-12-4-2-1-3-11(12)13(17)19-16-10-7-5-9(15-18)6-8-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZWPMIYLHXBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ONC2=CC=C(C=C2)N=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)
![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693890.png)
amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5693893.png)

![3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5693903.png)
![2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)


![2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5693926.png)
![N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5693934.png)
![4-(3,4-dimethylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5693942.png)


![3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5693977.png)